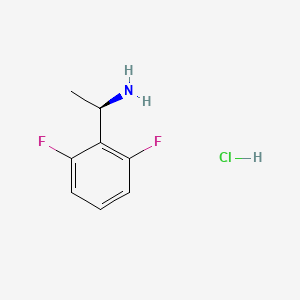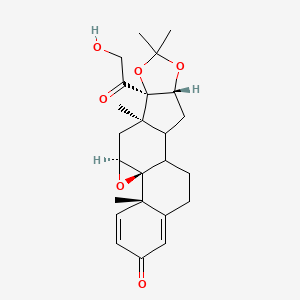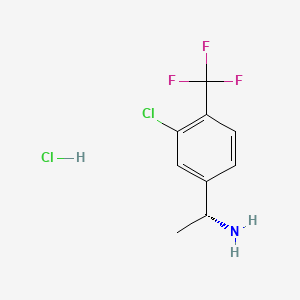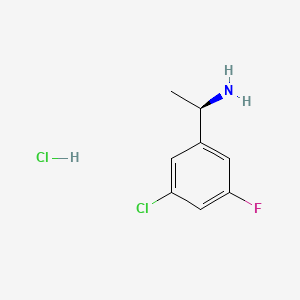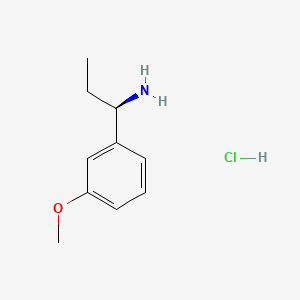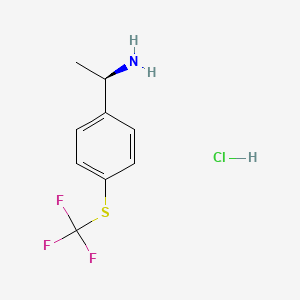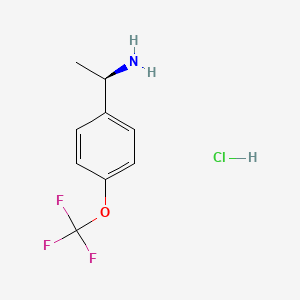
4-(Methylsulfonyl)cyclohexanone
Descripción general
Descripción
“4-(Methylsulfonyl)cyclohexanone” is a chemical compound with the molecular formula C7H12O3S . It has a molecular weight of 176.24 g/mol . The IUPAC name for this compound is 4-methylsulfonylcyclohexan-1-one .
Molecular Structure Analysis
The molecular structure of “4-(Methylsulfonyl)cyclohexanone” includes a cyclohexanone ring with a methylsulfonyl group attached . The InChI string representation of the molecule is InChI=1S/C7H12O3S/c1-11(9,10)7-4-2-6(8)3-5-7/h7H,2-5H2,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “4-(Methylsulfonyl)cyclohexanone” are not available, compounds with similar structures, such as oxetanes, have been studied extensively. They are known to undergo ring-opening reactions and have been used as intermediates in various synthetic processes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Methylsulfonyl)cyclohexanone” include a molecular weight of 176.24 g/mol, a topological polar surface area of 59.6 Ų, and a complexity of 237 . It has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond .
Aplicaciones Científicas De Investigación
Diels–Alder Assembly : An efficient preparation of 4-aryl-4-phenylsulfonyl cyclohexanones, which are related to 4-(Methylsulfonyl)cyclohexanone, was described by Scott et al. (2004). This process involves sulfinate alkylation, methylenation, and regioselective Diels–Alder condensation, highlighting the compound's utility in complex organic synthesis (Scott et al., 2004).
Catalytic Applications : Zhou et al. (2008) synthesized a chiral ionic liquid based on camphorsulfonic acid that promotes L-proline-catalyzed aldol reactions. This study demonstrated the use of cyclohexanone derivatives, such as 4-(Methylsulfonyl)cyclohexanone, in enantioselective catalysis (Zhou et al., 2008).
Organophosphorus Compounds Reactions : Scheibye et al. (1982) investigated the reactions of cyclohexanone with organophosphorus compounds. This study adds to the understanding of how cyclohexanone and its derivatives behave in the presence of such reagents (Scheibye et al., 1982).
Enantioselective Oxidations : Colonna et al. (1996) introduced the applications of bacterial cyclohexanone monooxygenases for the enantioselective oxidations of organic sulfur compounds to sulfoxides, demonstrating another area where cyclohexanone derivatives can be applied (Colonna et al., 1996).
Synthesis of 1,3-Thiazine-2,4-dithiones : Muraoka et al. (1975) described the synthesis of 1,3-Thiazine-2,4-dithiones by reacting cyclohexanone with carbon disulfide. This indicates the versatility of cyclohexanone derivatives in synthesizing heterocyclic compounds (Muraoka et al., 1975).
Asymmetric Michael Addition : Singh et al. (2013) showed the use of cyclohexanone derivatives in asymmetric Michael addition reactions. This highlights the compound's application in stereoselective organic synthesis (Singh et al., 2013).
Competitive Hydrogenation Studies : Tanaka et al. (1974) studied the competitive hydrogenation of cyclohexanone and its derivatives, providing insights into the behavior of these compounds under hydrogenation conditions (Tanaka et al., 1974).
Selective Hydrogenation of Phenol : Wang et al. (2011) reported the selective hydrogenation of phenol to cyclohexanone using a novel catalyst, indicating the importance of cyclohexanone derivatives in chemical industry processes (Wang et al., 2011).
Stereochemical Studies : Tanikaga et al. (1999) investigated the stereochemical behavior of cyclohexyl α-sulfonyl carbanions, a study that helps understand the stereodynamics of cyclohexanone derivatives (Tanikaga et al., 1999).
Synthesis of Novel Compounds : Contreras et al. (2001) synthesized a new compound derived from cyclohexanone, demonstrating the compound's utility in the development of new chemical entities (Contreras et al., 2001).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 4-(Methylsulfonyl)cyclohexanone are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins and leukotrienes .
Mode of Action
4-(Methylsulfonyl)cyclohexanone interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins and leukotrienes . By inhibiting COX-1 and COX-2, 4-(Methylsulfonyl)cyclohexanone reduces the production of these pro-inflammatory mediators, thereby modulating the inflammatory response .
Result of Action
The inhibition of COX-1 and COX-2 by 4-(Methylsulfonyl)cyclohexanone results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response .
Propiedades
IUPAC Name |
4-methylsulfonylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-11(9,10)7-4-2-6(8)3-5-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDUWRDWIUHEME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303438 | |
| Record name | 4-(Methylsulfonyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfonyl)cyclohexanone | |
CAS RN |
862129-72-4 | |
| Record name | 4-(Methylsulfonyl)cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862129-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylsulfonyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



